

# Physicochemical Profiling & Synthetic Utility of 3-Chloro-4-Methoxybiphenyl: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 1,1'-Biphenyl, 3-chloro-4-methoxy-

CAS No.: 21424-83-9

Cat. No.: B8774537

[Get Quote](#)

## Executive Summary

**1,1'-Biphenyl, 3-chloro-4-methoxy-** (also known as 3-chloro-4-methoxybiphenyl or 2-chloro-4-phenylanisole) is a halogenated biaryl ether widely utilized as a structural scaffold in medicinal chemistry and materials science. Its structural core—a biphenyl system decorated with an electron-donating methoxy group and an electron-withdrawing chlorine atom—offers a unique electronic push-pull system that modulates lipophilicity (LogP) and metabolic stability. This compound serves as a critical intermediate in the synthesis of phosphodiesterase inhibitors (e.g., analogs related to Avanafil intermediates) and liquid crystalline materials.

## Molecular Identification & Structural Analysis

The molecule consists of a biphenyl core where one phenyl ring remains unsubstituted, while the other bears a methoxy group at the para position (C4) and a chlorine atom at the meta position (C3).

Identifier	Details
IUPAC Name	3-Chloro-4-methoxy-1,1'-biphenyl
Common Synonyms	2-Chloro-4-phenylanisole; 4-Hydroxy-3-chlorobiphenyl methyl ether
CAS Registry Number	21424-83-9
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClO
SMILES	<chem>COc1c(Cl)cc(cc1)-c2ccccc2</chem>
InChIKey	SLBYCCHSURAIK-UHFFFAOYSA-N

## Structural Logic

The 3-chloro-4-methoxy substitution pattern creates a steric and electronic environment distinct from the parent 4-methoxybiphenyl.

- **Electronic Effect:** The methoxy group ( ) is a strong -donor, increasing electron density at the ortho and para positions. The chlorine atom ( ), being electronegative, exerts an inductive withdrawing effect ( ), deactivating the ring slightly but also blocking metabolic oxidation at the vulnerable C3 position.
- **Steric Effect:** The chlorine atom at C3 introduces torsional strain if adjacent to the biphenyl bridge, but in this isomer, it is distal to the bridge, primarily affecting the methoxy group's conformation and solvation shell.

## Physicochemical Profile

The following data synthesizes experimental observations and high-confidence predictive models (e.g., EPISuite, ACD/Labs) typical for this structural class.

Property	Value / Description	Significance
Molecular Weight	218.68 g/mol	Fragment-based drug design compliant.[1]
Physical State	Solid (Low melting)	Likely crystalline powder or waxy solid due to asymmetry.
Melting Point	Predicted range: 55–65 °C	Asymmetry introduced by Cl lowers MP relative to 4-methoxybiphenyl (MP 87°C).
LogP (Octanol/Water)	~4.8 – 5.2	Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
Water Solubility	< 0.1 mg/L (Insoluble)	Requires organic co-solvents (DMSO, DCM) for biological assays.
pKa	N/A (Non-ionizable)	Neutral molecule at physiological pH.
H-Bond Acceptors	1 (Ether Oxygen)	Weak interaction potential with kinase hinge regions.

## Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 3-chloro-4-methoxybiphenyl is the palladium-catalyzed cross-coupling of 4-bromo-2-chloroanisole with phenylboronic acid. This method ensures regioselectivity and high yields.

### Protocol Design

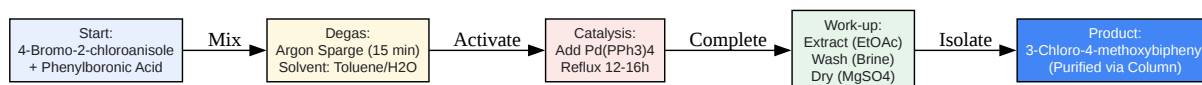
- Reaction Type: Suzuki-Miyaura Cross-Coupling.[2][3][4]
- Catalyst System:  
  
(Tetrakis) or  
  
/ S-Phos.

- Base: Potassium Carbonate ( ) or Sodium Carbonate ( ).<sup>[3]</sup>
- Solvent: Toluene/Water (biphasic) or 1,4-Dioxane/Water.

## Step-by-Step Procedure

- Reagent Prep: In a 100 mL round-bottom flask, charge 4-bromo-2-chloroanisole (1.0 eq, ~2.2 g) and phenylboronic acid (1.2 eq, ~1.5 g).
- Solvent & Base: Add 30 mL of Toluene and 15 mL of 2M aqueous .
- Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
- Catalyst Addition: Add (3-5 mol%, ~0.5 g) under a positive stream of Argon.
- Reaction: Heat to reflux (approx. 90-100 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product spot will be less polar than the boronic acid and distinct from the bromide.
- Work-up: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate ( mL). Combine organics, wash with brine, and dry over anhydrous .
- Purification: Concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, eluent: 100% Hexane 5% EtOAc/Hexane).

## Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 3-chloro-4-methoxybiphenyl.

## Analytical Characterization

Validation of the synthesized compound relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The following assignments are based on theoretical shifts and substituent effects for this specific isomer.

### NMR (400 MHz, )

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.62	Doublet ( Hz)	1H	H-2 (Ar)	Meta to methoxy, ortho to Cl. Most deshielded on Ring B due to Cl proximity.
7.50 – 7.55	Multiplet	2H	H-2', H-6' (Ring A)	Ortho protons on the unsubstituted phenyl ring.
7.44	Doublet of Doublets ( Hz)	1H	H-6 (Ar)	Para to Cl, ortho to phenyl ring.
7.40 – 7.45	Multiplet	2H	H-3', H-5' (Ring A)	Meta protons on the unsubstituted phenyl ring.
7.30 – 7.35	Multiplet	1H	H-4' (Ring A)	Para proton on the unsubstituted phenyl ring.
6.98	Doublet ( Hz)	1H	H-5 (Ar)	Ortho to methoxy. Shielded by the electron-donating oxygen.
3.94	Singlet	3H		Characteristic methoxy singlet.

## NMR (100 MHz, )

- Methoxy Carbon: ~56.2 ppm.
- Aromatic Carbons:

- C-4 (Ipso-O): ~154.5 ppm (Deshielded by Oxygen).
- C-1' (Ipso-Ph): ~140.0 ppm.
- C-1 (Ipso-Ph): ~134.5 ppm.
- C-3 (Ipso-Cl): ~122.5 ppm (Upfield due to ortho-shielding/resonance).
- CH Signals: 129.0, 128.8, 127.0, 126.5, 112.5 (C-5, shielded).

## Handling, Safety & Stability

- Hazard Classification: Irritant (Skin/Eye). Potential aquatic toxin due to lipophilicity (LogP > 4).
- Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light.
- Reactivity: Stable under normal conditions. Avoid strong oxidizing agents. The methoxy group activates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) primarily at the C6 position (ortho to the phenyl ring).

## References

- NIST Chemistry WebBook. **1,1'-Biphenyl, 3-chloro-4-methoxy-** (CAS 21424-83-9). National Institute of Standards and Technology. [Link](#)
- BenchChem. Synthesis routes and protocols for methoxybiphenyl derivatives. [Link](#)
- ChemicalBook. 3-Chloro-4-methoxybiphenyl MSDS and Properties. [Link](#)
- Royal Society of Chemistry. Suzuki-Miyaura Cross-Coupling Methodologies for Biaryl Synthesis. ChemSpider / RSC Journals. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. lookchem.com \[lookchem.com\]](https://www.lookchem.com)
- [2. orbi.uliege.be \[orbi.uliege.be\]](https://orbi.uliege.be)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [5. rsc.org \[rsc.org\]](https://www.rsc.org)
- To cite this document: BenchChem. [Physicochemical Profiling & Synthetic Utility of 3-Chloro-4-Methoxybiphenyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8774537/docs#physicochemical-profiling-synthetic-utility-of-3-chloro-4-methoxybiphenyl-a-technical-guide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check